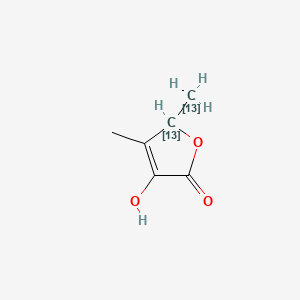

4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-methyl-2-(113C)methyl-(213C)2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3/i2+1,4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYNVICDCJHOPO-NDLBAUGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[13CH]1[13CH3])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of ¹³C₂-Labeled Sotolon: A Technical Guide for Flavor Research

For researchers, scientists, and professionals in drug development, the precise quantification of flavor compounds is paramount. Stable isotope-labeled internal standards are indispensable for accurate analysis using techniques like gas chromatography-mass spectrometry (GC-MS). This technical guide details a proven method for the synthesis of ¹³C₂-labeled sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent aroma compound with a characteristic curry or fenugreek-like scent, for use in flavor studies.

Sotolon is a key flavor compound found in a variety of foods and beverages, including aged sake, coffee, and fenugreek.[1] Its low odor threshold makes its quantification crucial for understanding flavor profiles.[1] The use of ¹³C₂-labeled sotolon as an internal standard in stable isotope dilution assays (SIDA) allows for highly accurate and sensitive quantification, overcoming matrix effects inherent in complex food samples.[2][3]

Synthetic Pathway Overview

The synthesis of ¹³C₂-sotolon is achieved through a condensation reaction, followed by lactonization and decarboxylation. The key step involves the introduction of the ¹³C isotopes via a labeled starting material. A well-established method utilizes the condensation of diethyl 2-methyl-3-oxobutanedioate with [1,2-¹³C]-acetaldehyde.[1][4] This approach ensures the incorporation of two ¹³C atoms into the sotolon molecule.

Figure 1: General synthetic pathway for ¹³C₂-labeled sotolon.

Experimental Protocol

The following protocol is based on the method described by Blank et al.[1] and Sulser et al.[4]

Materials and Reagents

-

Diethyl 2-methyl-3-oxobutanedioate

-

[1,2-¹³C]-Acetaldehyde

-

Dry Pyridine

-

Diethyl ether (Et₂O)

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (10 mol/L)

-

Hydrochloric acid (HCl) solution (1 mol/L)

-

Anhydrous sodium sulfate (Na₂SO₄)

Synthesis Procedure

-

Reaction Setup: In a modified 20 mL Sovirel test tube equipped with a double jacket for cooling the upper part, place diethyl 2-methyl-3-oxobutanedioate (22 mmol).

-

Condensation: Cool the reaction vessel to 0 °C and add [1,2-¹³C]-acetaldehyde (21.7 mmol) and dry pyridine (40 mmol).

-

Lactonization and Decarboxylation: The condensation is followed by lactonization and subsequent decarboxylation under strongly acidic conditions to yield the final product.[1][4]

-

Work-up:

-

Dilute the reaction mixture with 300 mL of water.

-

Adjust the pH to 8 with a 10 mol/L NaOH solution.

-

Extract the target compound overnight with 100 mL of diethyl ether using a rotation perforator.

-

Dry the ether extract over anhydrous sodium sulfate.

-

-

Purification and Quantification:

-

Remove the solvent by distillation.

-

Dissolve the residue in 100 mL of methanol.

-

The amount of labeled sotolon can be determined by GC-MS by analyzing a 1:1 mixture of the labeled and unlabeled sotolon, using the unlabeled compound as an internal standard.[1]

-

For further purification, for instance for NMR analysis, preparative gas chromatography can be employed.[1]

-

Figure 2: Experimental workflow for the synthesis and analysis of ¹³C₂-sotolon.

Quantitative Data

The following table summarizes the quantitative data from the synthesis described by Blank et al.[1]

| Parameter | Value | Reference |

| Starting Materials | ||

| Diethyl 2-methyl-3-oxobutanedioate | 22 mmol | [1] |

| [1,2-¹³C]-Acetaldehyde | 21.7 mmol | [1] |

| Dry Pyridine | 40 mmol | [1] |

| Yield | ||

| Labeled Sotolon | 323 mg (12% yield) | [1] |

| Purity and Characterization | ||

| Isotopic Incorporation | Two ¹³C atoms confirmed by MS | [1] |

| Analytical Methods | GC-MS, NMR | [1] |

Characterization of ¹³C₂-Sotolon

Confirmation of the successful synthesis and labeling is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of the synthesized ¹³C₂-sotolon will show a molecular ion peak (M+) at m/z 130, which is two units higher than that of the unlabeled sotolon (m/z 128).[1] The fragmentation pattern should be consistent with the structure of sotolon, with key fragments also showing a +2 mass shift.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be compared with those of an unlabeled sotolon standard to confirm the structure and the position of the ¹³C labels.[1]

Application in Flavor Studies

The primary application of ¹³C₂-sotolon is as an internal standard in stable isotope dilution assays (SIDA). This technique is highly effective for the accurate quantification of sotolon in complex matrices such as wine, coffee, and other food products.[3][5] The isotopically labeled standard is added to the sample at the beginning of the extraction process. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic analysis. This co-elution allows for precise quantification by measuring the ratio of the mass fragments of the native and labeled compounds, thereby correcting for any sample loss during workup.

Conclusion

The synthesis of ¹³C₂-labeled sotolon is a valuable tool for flavor research, enabling accurate and reliable quantification of this potent aroma compound. The described method, involving the condensation of diethyl 2-methyl-3-oxobutanedioate with [1,2-¹³C]-acetaldehyde, provides a clear route to obtaining the desired labeled internal standard. Careful execution of the synthesis and thorough analytical characterization are essential for ensuring the quality and accuracy of subsequent flavor studies.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2

This technical guide provides a comprehensive overview of the physicochemical properties of the isotopically labeled compound 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2, a derivative of Sotolon. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for analytical and research purposes.

Introduction

4,5-Dimethyl-3-hydroxy-2(5H)-furanone, commonly known as Sotolon, is a potent aroma compound found in a variety of foods and beverages, including fenugreek, coffee, and aged alcoholic beverages.[1][2] Its characteristic aroma profile, which ranges from maple syrup and caramel at low concentrations to curry-like at higher concentrations, makes it a significant molecule in flavor chemistry.[2][3] The 13C2 isotopically labeled version, this compound, serves as an essential internal standard for accurate quantification of Sotolon in various matrices using stable isotope dilution assays.[1][4] This guide details its physicochemical properties, synthesis, and relevant reaction pathways.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its unlabeled counterpart, with the primary difference being a slightly higher molecular weight due to the presence of two carbon-13 isotopes. The data presented below is for the unlabeled Sotolon, with the noted exception for molecular weight.

Table 1: Physicochemical Data of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone and its 13C2 Analog

| Property | Value | Reference |

| Molecular Formula | C6H8O3 | [3][5][6] |

| Molecular Weight (unlabeled) | 128.13 g/mol | [3][5][7] |

| Molecular Weight (13C2 labeled) | 130.13 g/mol (calculated) | |

| Melting Point | 26-29 °C | [2][3] |

| Boiling Point | 184 °C | [2][3] |

| Density | 1.049 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.491 | [3] |

| pKa | 9.28 ± 0.40 (Predicted) | [3] |

| LogP | -0.44 | [3] |

| Appearance | White to off-white solid | [3] |

| Odor | Extremely sweet, strong caramel, maple, burnt sugar, coffee | [3] |

| CAS Number (unlabeled) | 28664-35-9 | [2][3][6] |

Experimental Protocols

Synthesis of [5,6-13C]-3-Hydroxy-4,5-dimethyl-2(5H)-furanone (13C2-Sotolon)

The synthesis of 13C2-labeled Sotolon is crucial for its use as an internal standard. The following protocol is based on established methods.[1]

Methodology:

-

Condensation: The synthesis begins with the condensation of diethyl 2-methyl-3-oxobutanedioate with [1,2-13C]-acetaldehyde.

-

Lactonization and Decarboxylation: This is followed by lactonization and subsequent decarboxylation under strongly acidic conditions to yield the final product.[1]

-

Purification: The resulting 13C2-Sotolon is then purified for use in analytical applications.

Quantification by Stable Isotope Dilution Assay using GC-MS

The primary application of 13C2-Sotolon is in the quantitative analysis of unlabeled Sotolon.

Experimental Workflow:

-

Sample Preparation: A known amount of 13C2-Sotolon is added as an internal standard to the sample containing Sotolon.

-

Extraction: The analyte and the internal standard are extracted from the sample matrix.

-

GC-MS Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), operating in the selected ion monitoring (SIM) mode.

-

Quantification: The concentration of Sotolon is determined by comparing the peak area of the molecular ion of Sotolon (m/z 128) to that of the 13C2-labeled internal standard (m/z 130).[1]

Figure 1: Experimental workflow for the quantification of Sotolon using a stable isotope dilution assay.

Formation Pathways of Sotolon

Sotolon can be formed through various chemical pathways, particularly in food and beverage matrices during processing and aging. Understanding these pathways is crucial for controlling its formation.

Formation from 4-Hydroxy-L-isoleucine

One significant pathway involves the thermally induced oxidative deamination of 4-hydroxy-L-isoleucine in the presence of carbonyl compounds.[1][4]

Figure 2: Simplified pathway of Sotolon formation from 4-Hydroxy-L-isoleucine.

Formation in Wine during Aging

In wine, Sotolon formation is associated with premature aging and can occur through the oxidative degradation of ascorbic acid, leading to the formation of 2-ketobutyric acid, a key precursor.[8][9]

Figure 3: Key pathway for Sotolon formation in wine during aging.

Biological Relevance

Sotolon is not only a flavor compound but also has biological relevance. It is a key indicator of maple syrup urine disease, a metabolic disorder.[3] In individuals with this genetic condition, Sotolon is produced endogenously and excreted in the urine, leading to the characteristic odor.[2]

Conclusion

This compound is an indispensable tool for the accurate quantification of Sotolon. This guide has provided a detailed summary of its physicochemical properties, methods for its synthesis and use in stable isotope dilution assays, and an overview of the primary formation pathways of its unlabeled analog. This information is intended to support researchers in the fields of analytical chemistry, food science, and drug development in their work with this important compound.

References

- 1. imreblank.ch [imreblank.ch]

- 2. Sotolon - Wikipedia [en.wikipedia.org]

- 3. 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one | 28664-35-9 [chemicalbook.com]

- 4. [PDF] Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone | Semantic Scholar [semanticscholar.org]

- 5. Welcome to FlavorDB [fsbi-db.de]

- 6. 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl- [webbook.nist.gov]

- 7. 4,5-Dimethyl-3-hydroxy-2,5-dihydro-2-furanone, (-)- | C6H8O3 | CID 12799212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Occurrence of Sotolon Precursors in Food

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound with a characteristic sweet, caramel-like, and nutty aroma at low concentrations, which can become more curry-like and spicy at higher levels.[1] It is a key flavor component in a variety of foods and beverages, including fenugreek, aged alcoholic beverages like sake and fortified wines, and maple syrup.[1][2][3] The formation of sotolon in food products is intrinsically linked to the presence of specific precursor molecules that undergo chemical transformations during processing, aging, or storage. Understanding the natural occurrence and concentration of these precursors is of paramount importance for food scientists aiming to control flavor profiles, for researchers investigating metabolic pathways, and for drug development professionals exploring the bioactivity of these compounds.

This technical guide provides a comprehensive overview of the primary precursors of sotolon found naturally in food, presents quantitative data on their concentrations in various food matrices, details the experimental protocols for their analysis, and illustrates the key formation pathways.

Key Sotolon Precursors and Their Natural Occurrence

The formation of sotolon in food is primarily attributed to the presence of several key precursor molecules. The most significant of these are 4-hydroxy-L-isoleucine (HIL), α-ketobutyric acid, acetaldehyde, ethanol, and ascorbic acid.

4-Hydroxy-L-Isoleucine (HIL)

4-Hydroxy-L-isoleucine is a non-proteinogenic amino acid and a major precursor of sotolon, particularly in fenugreek (Trigonella foenum-graecum).[4][5] Its structural similarity to sotolon makes it a direct and efficient precursor. HIL is also of interest to the pharmaceutical industry due to its potential insulinotropic and anti-obesity effects.[4]

α-Ketobutyric Acid

α-Ketobutyric acid (2-oxobutanoic acid) is another critical precursor, especially in fermented beverages like wine.[6] It can be formed from the degradation of the amino acid threonine and is involved in various metabolic pathways.[6][7] In the presence of acetaldehyde, α-ketobutyric acid can undergo an aldol condensation to form sotolon.

Acetaldehyde

Acetaldehyde is a common volatile compound found in many fermented foods and beverages, including wine, beer, and spirits.[8][9][10] It is a product of yeast metabolism during fermentation and can also be formed through the oxidation of ethanol.[11] Acetaldehyde's role as a sotolon precursor is linked to its reaction with α-ketobutyric acid.[6]

Ethanol and Ascorbic Acid

The combination of ethanol and ascorbic acid (Vitamin C) has been identified as a significant pathway for sotolon formation, particularly in beverages like citrus soft drinks and some wines.[6] The oxidative degradation of ascorbic acid in the presence of ethanol can lead to the generation of sotolon.[11]

Data Presentation: Quantitative Occurrence of Sotolon Precursors

The following tables summarize the reported concentrations of key sotolon precursors in various food matrices. These values can vary significantly based on factors such as the specific cultivar, geographical origin, processing methods, and storage conditions.

Table 1: Concentration of 4-Hydroxy-L-Isoleucine (HIL) in Fenugreek Seeds

| Geographic Origin | Concentration (% of dry weight) | Reference |

| Iran (Northwestern) | Higher than Central Iran (specific value not provided) | [12] |

| Iran (Central) | 0.4% | [13] |

| India | 0.015% | [4] |

| Turkey | 0.41 - 1.90% | [14] |

| General Range | 0.015% - 0.4% | [4][15] |

Table 2: Concentration of α-Ketobutyric Acid in Various Food Products

| Food Product | Concentration Range | Reference |

| Awamori (Okinawan spirit) | 0.16 - 0.96 mg/L | [16] |

| Dairy Cow Blood (related to diet) | Varies with diet, associated with ketosis | [17] |

| Dairy Cow Urine (related to diet) | Varies, indicates subclinical ketosis | [18] |

Table 3: Concentration of Acetaldehyde in Fermented Foods and Beverages

| Food Product | Concentration Range | Reference |

| Commercial Yakju (Korean rice wine) | Below 70 mg/L | [8] |

| Diluted Soju | Below 70 mg/L | [8] |

| Fruit Wines (White, Red, Plum) | Varies, below 70 mg/L | [8][9] |

| Beer | Typically < 3-8 mg/L, can reach > 50 mg/L | [19] |

| Wine | Can range from 0.5 to over 700 mg/L depending on yeast | [10] |

| Fermented Dairy Products | Varies, decreases over storage | [20] |

| Bread and Baked Goods | Present, contributes to aroma | [21][22] |

Table 4: Concentration of Ascorbic Acid (Vitamin C) in Juices and Wines

| Food Product | Concentration Range (mg/100 mL) | Reference |

| Commercial Fruit Juices | 2.4 - 43 | [23] |

| Soft Drinks (e.g., Fanta Madness) | 6.83 | [24] |

| Fresh Lemon Juice | 54.74 | [24] |

| Rose Fruit Wines | 61 - 155 | [25] |

| Various Commercial Beverages (powdered and liquid) | 0.50 - 85.85 | [26] |

| Orange Juice (frozen concentrate, undiluted) | ~158 (converted from mg/cup) | [27] |

Table 5: Concentration of Ethanol in Juices and Wines

| Food Product | Concentration Range | Reference |

| White Wines (Southwest France) | 11.5 - 13.2% (v/v) | |

| Rose Fruit Wines | Varies with production method | [25] |

Experimental Protocols

Accurate quantification of sotolon precursors is crucial for research and quality control. The following sections detail common methodologies for the analysis of the key precursors.

Quantification of 4-Hydroxy-L-Isoleucine (HIL)

Method: High-Performance Thin-Layer Chromatography (HPTLC)-Scanner Densitometry [15]

-

Extraction:

-

Powder 500 mg of fenugreek seeds.

-

Add 50 mL of an ethanol-water mixture (e.g., 70:30 v/v).

-

Stir the mixture for 90 minutes for exhaustive extraction.

-

Filter the extract for analysis.

-

-

HPTLC Analysis:

-

Spot 1 µL of the extract onto a silica gel 60 F254 TLC plate.

-

Develop the plate in a suitable solvent system.

-

After development, scan the plate with a densitometer at an appropriate wavelength to quantify the HIL spot (Rf = 0.36) by comparing it to a standard curve.

-

Quantification of α-Ketobutyric Acid

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)

-

Sample Preparation and Derivatization:

-

Derivatize α-ketobutyric acid in the sample with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone.

-

-

HPLC Analysis:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Use a suitable mobile phase gradient for separation.

-

Detect the DNPH-hydrazone of α-ketobutyric acid using a UV detector at an appropriate wavelength.

-

Quantify by comparison with a standard curve of derivatized α-ketobutyric acid.

-

Quantification of Acetaldehyde

Method: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) [8]

-

Sample Preparation:

-

Place a known volume of the liquid sample (e.g., wine, beer) into a headspace vial.

-

Seal the vial.

-

-

HS-GC-FID Analysis:

-

Incubate the vial at a specific temperature for a set time to allow acetaldehyde to partition into the headspace.

-

Automatically inject a portion of the headspace gas into a gas chromatograph.

-

Separate the volatile compounds on a suitable capillary column (e.g., wax-type).

-

Detect acetaldehyde using a flame ionization detector (FID).

-

Quantify using an external or internal standard calibration.

-

Quantification of Ascorbic Acid

Method: High-Performance Liquid Chromatography (HPLC) with UV Detection [24]

-

Extraction from Juices:

-

For liquid samples, filter through a 0.45 µm membrane filter.

-

-

HPLC Analysis:

-

Inject the filtered sample into an HPLC system with a C18 column.

-

Use an isocratic mobile phase, for example, a mixture of aqueous acetic acid and methanol (e.g., 95:5 v/v).

-

Set the UV detector to a wavelength of 245 nm.

-

Quantify the ascorbic acid peak by comparing its area to a standard curve.

-

Quantification of Ethanol

Method: Enzymatic Assay

-

Principle: This method utilizes the enzyme alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the ethanol concentration.

-

Procedure:

-

Prepare a reaction mixture containing buffer, NAD+, and the sample.

-

Initiate the reaction by adding ADH.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 340 nm before and after the reaction has gone to completion.

-

Calculate the ethanol concentration based on the change in absorbance and a standard curve.

-

Signaling Pathways and Formation Mechanisms

The formation of sotolon from its precursors involves several chemical pathways, which can be influenced by factors such as temperature, pH, and the presence of other reactive molecules.

Sotolon Formation from 4-Hydroxy-L-Isoleucine

This pathway is prominent in fenugreek. It involves the thermally induced oxidative deamination of HIL. The reaction is thought to proceed via the formation of an intermediate lactone.

Caption: Formation of sotolon from 4-hydroxy-L-isoleucine.

Sotolon Formation from α-Ketobutyric Acid and Acetaldehyde

This pathway is significant in aged wines. It involves an aldol condensation reaction between α-ketobutyric acid and acetaldehyde.

Caption: Sotolon formation via aldol condensation.

Sotolon Formation from Ethanol and Ascorbic Acid

This pathway is observed in beverages containing both ethanol and ascorbic acid. It involves the oxidative degradation of ascorbic acid in the presence of ethanol.

Caption: Sotolon formation from ethanol and ascorbic acid.

Conclusion

The natural occurrence of sotolon precursors is a critical factor influencing the flavor profiles of a wide range of food products. This guide has provided a detailed overview of the primary precursors, their quantitative distribution in various foods, established analytical protocols for their measurement, and the key chemical pathways leading to the formation of sotolon. For researchers, food scientists, and drug development professionals, a thorough understanding of these precursors is essential for product development, quality control, and the exploration of their potential biological activities. The provided data and methodologies serve as a valuable resource for further investigation into the complex chemistry of food flavor and the bioactive potential of these naturally occurring compounds.

References

- 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 8. Acetaldehyde contents and quality characteristics of commercial alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. ives-openscience.eu [ives-openscience.eu]

- 11. mdpi.com [mdpi.com]

- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of bioactive compounds in fenugreek genotypes in varying environments: diosgenin, trigonelline, and 4-hydroxyisoleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytojournal.com [phytojournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Effect of increasing ruminal butyrate on milk yield and blood constituents in dairy cows fed a grass silage-based diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Subclinical Ketosis on Dairy Cows in Transition Period in Farms with Contrasting Butyric Acid Contents in Silages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Formaldehyde and Acetaldehyde Exposure in “Non-Traditional” Occupational Sectors: Bakeries and Pastry Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sourdough.co.uk [sourdough.co.uk]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Polyphenols, L-Ascorbic Acid, and Antioxidant Activity in Wines from Rose Fruits (Rosa rugosa) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. docs.bvsalud.org [docs.bvsalud.org]

- 27. nal.usda.gov [nal.usda.gov]

An In-depth Technical Guide to the Mass Spectrum of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone-13C2, a stable isotope-labeled internal standard crucial for the accurate quantification of its unlabeled counterpart, sotolon. Sotolon is a potent aroma compound found in various food products and a key marker in aging processes of certain beverages. This document details the expected mass spectral data, experimental protocols for its analysis, and its application in quantitative workflows.

Introduction to this compound

4,5-Dimethyl-3-hydroxy-2(5H)-furanone, commonly known as sotolon, is a chiral lactone recognized as a key odorant in numerous food items and has been identified as a potential aging marker in fortified wines.[1] The 13C2-labeled isotopologue, this compound, serves as an ideal internal standard for stable isotope dilution assays (SIDA).[2] Its chemical properties are nearly identical to the native compound, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation and precise quantification by mass spectrometry.[3] MedChemExpress and LGC Standards are commercial suppliers of this labeled compound.[1][4]

Mass Spectral Data

A definitive, publicly available high-resolution mass spectrum for this compound is not readily found. However, based on the known fragmentation of unlabeled sotolon and the principles of mass spectrometry, a predicted mass spectrum can be constructed. The two 13C atoms result in a molecular weight of approximately 130.0541 g/mol .[1]

The mass spectrum of unlabeled sotolon (molecular weight ~128 g/mol ) is characterized by a molecular ion peak at m/z 128 and several key fragment ions. The fragmentation of alkylated 4-hydroxy-3(2H)-furanones has been studied in detail, providing a basis for predicting the fragmentation of the labeled analogue.[2][5]

Table 1: Predicted Mass Spectral Data for this compound and Unlabeled Sotolon

| Feature | Unlabeled Sotolon (m/z) | This compound (m/z) | Putative Fragment Identity |

| Molecular Ion | 128 | 130 | [M]+ |

| Fragment 1 | 83 | 85 or 83 | [M - C2H5O]+ or [M - 13C-C2H5O]+ |

| Fragment 2 | 55 | 57 or 55 | [C3H3O]+ or [13C-C2H3O]+ |

Note: The exact m/z of fragments for the labeled compound will depend on which atoms in the molecule are the 13C isotopes.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of 4,5-Dimethyl-3-hydroxy-2(5H)-furanone and its labeled internal standard is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix and the required sensitivity.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting sotolon from complex matrices like wine involves solid-phase extraction.[6][7][8]

-

Sample Spiking: Spike the sample with a known concentration of this compound.

-

Cartridge Conditioning: Condition a LiChrolut EN resin cartridge (or equivalent) according to the manufacturer's instructions.

-

Sample Loading: Pass the spiked sample through the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to remove interferences.

-

Elution: Elute the analyte and internal standard with a more polar solvent, such as dichloromethane.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like sotolon.

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 5 °C/min to 150 °C.

-

Ramp 2: 10 °C/min to 240 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity.

-

Monitor m/z 128 and 83 for unlabeled sotolon.

-

Monitor m/z 130 and other relevant fragments for this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and selective, making it suitable for trace-level quantification in complex matrices.[9][10]

-

Liquid Chromatograph: Waters Acquity UPLC or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Initial: 5% B.

-

0-5 min: Linear gradient to 95% B.

-

5-7 min: Hold at 95% B.

-

7-8 min: Return to 5% B.

-

8-10 min: Re-equilibration at 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Unlabeled Sotolon: Precursor ion m/z 129 -> Product ions m/z 55 and m/z 83.

-

13C2-Sotolon: Precursor ion m/z 131 -> Product ions (predicted based on fragmentation of unlabeled standard).

-

Application in Quantitative Analysis: Stable Isotope Dilution Assay Workflow

The primary application of this compound is in stable isotope dilution assays for the accurate quantification of sotolon. The workflow for such an analysis is depicted below.

Caption: Workflow of a Stable Isotope Dilution Assay.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of sotolon in a variety of matrices. This guide provides the foundational knowledge of its mass spectral characteristics, detailed analytical protocols, and its application in a quantitative workflow. While a complete, experimentally derived mass spectrum for the labeled compound is not widely published, the predictable nature of mass spectral fragmentation allows for its effective use in targeted analytical methods. The provided protocols offer a robust starting point for method development and validation in research and quality control settings.

References

- 1. This compound [lgcstandards.com]

- 2. imreblank.ch [imreblank.ch]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [PDF] Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone | Semantic Scholar [semanticscholar.org]

- 5. imreblank.ch [imreblank.ch]

- 6. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sotolon-¹³C₂ in Maillard Reaction Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of isotopically labeled sotolon, specifically sotolon-¹³C₂, in advancing our understanding of the Maillard reaction and related flavor chemistry. Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound, and its formation is a key area of study in food science and technology. The use of sotolon-¹³C₂ as an internal standard and tracer has enabled precise quantification and detailed mechanistic studies of its formation pathways.

Introduction to Sotolon and the Maillard Reaction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is fundamental to the development of color and flavor in thermally processed foods. Sotolon, with its characteristic curry-like or maple syrup-like aroma, is a significant flavor compound found in a variety of foods, including fenugreek, aged sake, and sherry. While not a direct product of the classical Maillard reaction pathway, its formation is intricately linked to Maillard reaction intermediates. Understanding the mechanisms of sotolon formation is crucial for controlling flavor profiles in food products.

Sotolon-¹³C₂, a stable isotope-labeled version of sotolon, has become an indispensable tool in this field of research. Its primary application is in stable isotope dilution analysis (SIDA), a highly accurate method for quantifying sotolon in complex matrices. By introducing a known amount of sotolon-¹³C₂ into a sample, researchers can correct for losses during sample preparation and analysis, leading to highly reliable quantitative data. Furthermore, sotolon-¹³C₂ can be used in tracer studies to elucidate the intricate formation pathways of sotolon, providing insights into the molecular transformations that occur during the Maillard reaction and other related chemical processes.

Synthesis of Sotolon-¹³C₂

The synthesis of [5,6-¹³C]-3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon-¹³C₂) is a critical step for its use in research. The following protocol is a synthesized methodology based on established literature.[1]

Experimental Protocol: Synthesis of Sotolon-¹³C₂

Materials:

-

Diethyl 2-methyl-3-oxobutanedioate

-

[1,2-¹³C]-acetaldehyde

-

Strongly acidic catalyst (e.g., concentrated HCl)

-

Sovirel test tube (20 mL), modified with a double jacket for cooling

-

Appropriate solvents for reaction and purification (e.g., diethyl ether)

-

Standard laboratory glassware and purification apparatus (e.g., preparative gas chromatography)

Procedure:

-

Condensation: In a micro-scale reaction vessel, such as a modified Sovirel test tube with a cooling jacket, combine diethyl 2-methyl-3-oxobutanedioate and [1,2-¹³C]-acetaldehyde. The cooling of the upper part of the tube is crucial to prevent the loss of the volatile acetaldehyde.

-

Lactonization and Decarboxylation: Add a strongly acidic catalyst to the reaction mixture. Heat the mixture to induce lactonization and subsequent decarboxylation. The reaction should be carried out under acidic conditions as described for the synthesis of unlabeled sotolon.[1]

-

Purification: After the reaction is complete, the crude product containing sotolon-¹³C₂ needs to be purified. Preparative gas chromatography is an effective method for isolating the labeled sotolon for subsequent use in analytical standards and tracer studies.[1]

Quantitative Analysis of Sotolon using Sotolon-¹³C₂

Stable Isotope Dilution Analysis (SIDA) using sotolon-¹³C₂ as an internal standard is the gold standard for the accurate quantification of sotolon in various matrices. This technique relies on the addition of a known amount of the labeled standard to the sample at the earliest stage of analysis. Since the labeled and unlabeled sotolon have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatographic separation. Any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard, allowing for accurate correction.

Experimental Protocol: Quantification of Sotolon by SIDA-GC-MS

Materials and Instrumentation:

-

Sample containing sotolon

-

Sotolon-¹³C₂ internal standard solution of known concentration

-

Phosphate buffer (0.1 mol/L, pH 5.0)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl, 1 mol/L)

-

Diethyl ether (Et₂O)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-Wax capillary column (or equivalent)

Procedure:

-

Sample Preparation:

-

Internal Standard Spiking:

-

Add a known amount of the sotolon-¹³C₂ internal standard to the cooled sample.[1]

-

-

Extraction:

-

GC-MS Analysis:

-

Concentrate the extract to a suitable volume.

-

Inject an aliquot of the extract into the GC-MS system.

-

GC Conditions:

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: m/z 128 for unlabeled sotolon and m/z 130 for sotolon-¹³C₂.[1]

-

-

-

Quantification:

-

Integrate the peak areas for the ions corresponding to sotolon (m/z 128) and sotolon-¹³C₂ (m/z 130).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of sotolon in the original sample using a calibration curve prepared with known concentrations of unlabeled sotolon and a fixed concentration of sotolon-¹³C₂.

-

Sotolon Formation Pathways and Mechanistic Insights from ¹³C Labeling

The use of sotolon-¹³C₂ and other ¹³C-labeled precursors has been instrumental in elucidating the complex formation pathways of sotolon. These studies have revealed that sotolon can be formed from various precursors through different chemical reactions.

Formation from 4-Hydroxy-L-isoleucine (HIL)

One of the most well-established pathways involves the amino acid 4-hydroxy-L-isoleucine (HIL), which is abundant in fenugreek. The reaction proceeds via an oxidative deamination in the presence of dicarbonyl compounds, which are often products of the Maillard reaction.

Caption: Formation of sotolon from 4-hydroxy-L-isoleucine.

Formation from Ascorbic Acid and Ethanol

In acidic environments such as citrus beverages, sotolon can be formed from the degradation of ascorbic acid in the presence of ethanol. Isotopic labeling studies using ¹³C-labeled ethanol and ascorbic acid have proposed two primary pathways.[2]

References

Unraveling Sotolon Formation: A Technical Guide to 13C Labeled Precursor Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of sotolon formation, a potent aroma compound with a significant impact on the flavor profiles of various foods, beverages, and aged spirits. By leveraging the precision of 13C labeled precursors, researchers have begun to elucidate the complex biosynthetic and chemical pathways leading to its creation. This document provides a comprehensive overview of these investigations, presenting quantitative data, detailed experimental protocols, and visual representations of the key formation pathways to aid in further research and potential applications in flavor science and drug development.

Introduction to Sotolon and the Importance of Isotopic Labeling

Sotolon, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a chiral lactone known for its characteristic sweet, caramel-like, and nutty aroma at low concentrations, which can shift to a curry or fenugreek-like scent at higher levels. Its presence is crucial in defining the sensory character of products like sherry, botrytized wines, and aged sake.[1][2] Conversely, its formation can also be associated with undesirable off-flavors, such as in prematurely aged white wines or stored citrus soft drinks.[1][2][3][4] Understanding the mechanisms of sotolon formation is therefore critical for controlling and optimizing flavor profiles in various applications.

The use of stable isotope labeling, particularly with 13C, has been instrumental in tracing the metabolic fate of precursor molecules into the final sotolon structure. This technique allows for the unambiguous identification of carbon sources and the elucidation of reaction mechanisms, providing a level of detail unattainable through conventional analytical methods.

Key Precursors and Formation Pathways

Investigations using 13C labeled compounds have revealed several key precursors and pathways involved in sotolon formation. These can be broadly categorized into enzymatic and non-enzymatic routes, often dependent on the specific matrix (e.g., food, beverage, or microbial culture).

The Amino Acid Pathway: The Role of 4-Hydroxy-L-isoleucine

In many biological systems, particularly in the fungus Laetiporus sulphureus and in fenugreek seeds, 4-hydroxy-L-isoleucine (HIL) has been identified as a primary precursor to sotolon.[5][6][7] Studies involving the feeding of 13C-labeled L-isoleucine to Laetiporus sulphureus cultures demonstrated its conversion to labeled sotolon, confirming its role as a direct precursor.[5] The proposed pathway involves the enzymatic conversion of L-isoleucine to its corresponding α-keto acid, which is then hydroxylated at the C4-position to yield 4-hydroxy-3-methyl-2-oxopentanoic acid, the immediate precursor that cyclizes to form sotolon.[5]

Thermally induced oxidative deamination of HIL has also been shown to produce sotolon.[6][7] This pathway is particularly relevant in the context of food processing and aging.

The Aldol Condensation Pathway: α-Ketobutyric Acid and Acetaldehyde

Another significant pathway, especially in aged alcoholic beverages like wine and sake, involves the aldol condensation of α-ketobutyric acid and acetaldehyde.[1][8] α-Ketobutyric acid can be derived from the amino acid threonine through enzymatic or acid-catalyzed degradation.[8] Acetaldehyde is a common product of alcoholic fermentation. The condensation of these two molecules, followed by lactonization, leads to the formation of sotolon. This mechanism is considered a key contributor to the premature aging flavor in some white wines.[1][2]

The Ascorbic Acid Degradation Pathway

In acidic environments and in the presence of ethanol, such as in citrus soft drinks, the degradation of ascorbic acid (Vitamin C) has been identified as a source of sotolon precursors.[3][4] Labeling studies using [2-13C]ascorbic acid and [3-13C]ascorbic acid have revealed two potential pathways.[3][4]

-

Pathway 1: Involves two molecules of ethanol and carbons 2 and 3 of ascorbic acid.[3][4]

-

Pathway 2: Involves one molecule of ethanol and carbons 3 through 6 of ascorbic acid.[3][4]

These studies highlight the complexity of sotolon formation, with multiple pathways potentially contributing depending on the available precursors and reaction conditions.

Quantitative Data from 13C Labeling Studies

The following tables summarize the quantitative data obtained from key studies investigating sotolon formation using 13C labeled precursors in model systems. These experiments typically involve reacting a precursor with other reactants under controlled conditions and quantifying the resulting sotolon using techniques like gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution assays.

| Precursor (1) | Reactant | Sotolon Yield (µg/mg of precursor) | Molar Yield (%) | Reference |

| 4-Hydroxy-L-isoleucine | Methylglyoxal | ~64 | 7.4 | [6] |

| 4-Hydroxy-L-isoleucine | 2,3-Pentanedione | <1 | <0.1 | [6] |

Table 1: Formation of Sotolon from 4-Hydroxy-L-isoleucine in a Model System.

| Precursor (2) | Reactant | Sotolon Yield (µg/mg of precursor) | Molar Yield (%) | Reference |

| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone | Methylglyoxal | 274 | 35.9 | [6] |

| 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone | 2,3-Pentanedione | 5.4 | 0.7 | [6] |

Table 2: Formation of Sotolon from the Lactone of 4-Hydroxy-L-isoleucine.

Experimental Protocols

This section provides a detailed methodology for a typical experiment designed to investigate sotolon formation from 4-hydroxy-L-isoleucine using a model system, as described in the literature.[6][7]

Materials and Reagents

-

4-Hydroxy-L-isoleucine (HIL)

-

3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone hydrochloride (lactone of HIL)

-

Methylglyoxal

-

2,3-Pentanedione

-

Phosphate buffer (0.1 mol/L, pH 5.0)

-

[13C2]-Sotolon (internal standard)

-

Diethyl ether (Et2O)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl, 1 mol/L)

-

Sodium sulfate (Na2SO4)

Sample Preparation and Reaction

-

Dissolve a known amount of HIL (e.g., 2-10 mg) in the phosphate buffer.

-

Add the carbonyl reactant (e.g., methylglyoxal) in a molar excess (e.g., 1:10 precursor to carbonyl ratio).

-

Seal the reaction vessel (e.g., a glass tube with a screw cap) and heat at a controlled temperature (e.g., 100 °C) for a specific duration (e.g., 1 hour).

-

After the reaction, rapidly cool the mixture.

Extraction and Sample Cleanup

-

Add a known amount of the internal standard, [13C2]-sotolon, to the reaction mixture.

-

Saturate the aqueous solution with NaCl and adjust the pH to 4 with HCl.

-

Perform a liquid-liquid extraction with diethyl ether, for example, using a continuous extraction apparatus for several hours.

-

Dry the organic extract over anhydrous Na2SO4.

-

Concentrate the extract to a small volume (e.g., ~1 mL) using a Vigreux column.

Quantification by GC-MS

-

Analyze the concentrated extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Employ a suitable capillary column (e.g., FFAP).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor the characteristic ions of both native sotolon and the [13C2]-labeled internal standard.

-

Quantify the amount of sotolon formed by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key formation pathways of sotolon as determined through 13C labeling studies.

Caption: Biosynthesis of sotolon from L-isoleucine.

Caption: Aldol condensation pathway to sotolon.

Caption: Sotolon formation from ascorbic acid and ethanol.

Conclusion and Future Directions

The use of 13C labeled precursors has been pivotal in mapping the formation of sotolon from various starting materials. The studies highlighted in this guide demonstrate the existence of multiple, context-dependent pathways, including enzymatic conversions of amino acids and chemical reactions involving degradation products of common food and beverage constituents.

For researchers in flavor science, a deeper understanding of these pathways can lead to better control over the development of desirable aromas and the prevention of off-flavors. For professionals in drug development, the enzymatic pathways involved in sotolon formation, particularly the hydroxylation steps, may offer insights into novel enzyme activities and metabolic routes that could be relevant to biotransformation and drug metabolism.

Future research should focus on:

-

Elucidating the specific enzymes involved in the biosynthetic pathways of sotolon in various microorganisms.

-

Investigating the kinetics of the different formation pathways to understand their relative contributions under various conditions.

-

Exploring the impact of other matrix components on the formation of sotolon.

-

Developing targeted strategies to either promote or inhibit sotolon formation based on a thorough understanding of its biosynthetic and chemical origins.

By continuing to apply powerful analytical techniques like stable isotope labeling, the scientific community can further unravel the complexities of sotolon formation, leading to advancements in food science, biotechnology, and beyond.

References

- 1. Identification of a Sotolon Pathway in Dry White Wines [agris.fao.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. imreblank.ch [imreblank.ch]

- 7. [PDF] Formation of 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) from 4-Hydroxy-l-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Olfactory Perception of Sotolon Enantiomers: A Technical Guide

An in-depth analysis of the olfactory perception thresholds, sensory characteristics, and receptor interactions of (R)- and (S)-sotolon for researchers, scientists, and drug development professionals.

Sotolon, a potent chiral lactone, is a significant aroma compound found in a variety of foods and beverages, imparting distinct notes that range from curry and walnut to caramel and maple syrup depending on its concentration and enantiomeric form.[1][2][3] The stereochemistry of sotolon plays a pivotal role in its olfactory perception, with the two enantiomers, (R)-sotolon and (S)-sotolon, exhibiting markedly different odor thresholds and sensory descriptors.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of the olfactory perception of sotolon enantiomers, with a focus on their detection thresholds, the experimental protocols for their determination, and the underlying molecular signaling pathways.

Quantitative Olfactory Thresholds

The olfactory detection threshold, the minimum concentration of a substance that can be detected by the human sense of smell, varies significantly between the two enantiomers of sotolon. (S)-sotolon is consistently reported to have a much lower detection threshold, making it the more potent of the two isomers. The following tables summarize the key quantitative data from published research.

Table 1: Olfactory Perception Thresholds of Sotolon Enantiomers in Solution

| Enantiomer | Threshold Concentration | Medium | Odor Descriptors | Reference |

| (S)-Sotolon | 0.8 µg/L (ppb) | 12% EtOH/Water (v/v) | Curry, walnut (strongly caramelic) | Pons et al., 2008[1][2] |

| (R)-Sotolon | 89 µg/L (ppb) | 12% EtOH/Water (v/v) | Walnut, rancid | Pons et al., 2008[1][2] |

| (S)-Sotolon | 5 µg/L | Dry White Wine | Curry, walnut | Pons et al., 2008[4] |

| (R)-Sotolon | 121 µg/L | Dry White Wine | Walnut, rancid | Pons et al., 2008[4] |

| Racemic Mixture | 84 µg/L | Dry White Wine | Curry, walnut | Pons et al., 2008[4] |

| Racemic Mixture | 23 µg/L | Madeira Wine | - | Gaspar et al., 2019[4][5] |

| Racemic Mixture | 112 µg/L | Sweet Madeira Wine | - | Gaspar et al., 2018[6][7] |

Table 2: Olfactory Perception Thresholds of Sotolon Enantiomers in Air

| Enantiomer | Threshold Concentration | Odor Descriptors | Reference |

| (S)-Sotolon | 0.0048 µg/m³ | Sweet, milk, acid, and nutty | Xie et al., 2024[8][9] |

| (R)-Sotolon | 0.0514 µg/m³ | Smoky, burned, herb, and green | Xie et al., 2024[8][9] |

Experimental Protocols

The determination of olfactory perception thresholds for sotolon enantiomers involves a combination of analytical chemistry and sensory analysis techniques. Below are detailed methodologies for the key experiments cited in the literature.

Enantiomer Separation and Preparation

The initial step in assessing the olfactory properties of individual enantiomers is their separation from a racemic mixture.

-

Preparative High-Performance Liquid Chromatography (HPLC): As described by Pons et al. (2008), the enantiomers of sotolon can be separated by preparative HPLC.[1] A chiral stationary phase is used to achieve separation, allowing for the collection of pure (R)- and (S)-sotolon fractions. The collected fractions are then analyzed for enantiomeric purity using an analytical chiral HPLC column.[9]

Sensory Analysis for Threshold Determination

Sensory analysis with a trained panel of assessors is crucial for determining the olfactory thresholds.

-

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of gas chromatography with human sensory detection.[10][11] An effluent port at the end of the GC column allows trained panelists to sniff the separated compounds as they elute. The panelists record the detection of an odor and its characteristics. By analyzing a series of dilutions of the sample, the detection threshold can be determined.

-

Three-Alternative Forced-Choice (3-AFC) Method: This is a common method used in sensory science to determine detection thresholds.[6][7] Panelists are presented with three samples, two of which are blanks (e.g., the solvent medium) and one contains the odorant at a specific concentration. They are asked to identify the sample that is different. The concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample is determined as the threshold. The geometric mean of the individual best estimate thresholds (BETs) is often calculated to determine the group's perception threshold.[7]

-

Sensory Panel: The selection and training of the sensory panel are critical for obtaining reliable data. Panels can consist of both trained and non-trained individuals.[5][6][7] For threshold determination, panelists are typically selected based on their ability to detect and describe different odors consistently.

The following diagram illustrates a typical workflow for determining the olfactory perception threshold of sotolon enantiomers.

Molecular Signaling Pathway

Recent research has begun to unravel the molecular mechanisms underlying the enantioselective perception of sotolon. The human olfactory receptor OR8D1 has been identified as a key receptor for sotolon.[8][9]

-

HEK293 Cell-Based Luminescence Assay: To investigate the interaction between sotolon enantiomers and olfactory receptors, a common in vitro method is to use a heterologous expression system, such as HEK293 cells.[8][9] These cells are engineered to express a specific human olfactory receptor (in this case, OR8D1). When the receptor is activated by an odorant, it triggers a downstream signaling cascade that results in the production of a measurable signal, such as luminescence.

-

Molecular Docking and Dynamics Simulations: Computational methods like molecular docking and molecular dynamics simulations are employed to predict and analyze the binding interactions between the sotolon enantiomers and the olfactory receptor.[8][9] These simulations can reveal differences in the binding modes and stability of the receptor-ligand complexes, providing insights into the molecular basis of enantioselectivity.

-

Site-Directed Mutagenesis: To identify the specific amino acid residues within the olfactory receptor that are crucial for ligand binding and activation, site-directed mutagenesis is used.[8][9] By systematically changing individual amino acids and then re-testing the receptor's response to the odorant, researchers can pinpoint the key residues involved in the interaction. For OR8D1, 11 amino acid residues were found to significantly influence its enantioselectivity towards sotolon, with N206 being indispensable for the activation by (S)-sotolon.[8]

The following diagram illustrates the proposed signaling pathway for the activation of the human olfactory receptor OR8D1 by sotolon enantiomers.

References

- 1. researchgate.net [researchgate.net]

- 2. The Sotolons [leffingwell.com]

- 3. Sotolon - Wikipedia [en.wikipedia.org]

- 4. digituma.uma.pt [digituma.uma.pt]

- 5. Is Sotolon Relevant to the Aroma of Madeira Wine Blends? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aimspress.com [aimspress.com]

- 7. Odor detection threshold (ODT) and odor rejection threshold (ORT) determination of sotolon in Madeira wine: A preliminary study [aimspress.com]

- 8. Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aroma compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Application of 13C Labeled Precursors in the Study of Sotolon's Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sotolon and 13C Isotope Tracing

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound with a characteristic scent of fenugreek or maple syrup.[1][2] It is a key flavor component in various foods and beverages, including aged wines and fenugreek seeds.[1][2] In humans, sotolon can be excreted in sweat and urine, and it is endogenously produced in individuals with maple syrup urine disease.[1][2][3] Understanding the metabolic pathways of sotolon is crucial for food science, and potentially for clinical diagnostics.

Stable isotope tracing, particularly with carbon-13 (13C), is a powerful technique for elucidating metabolic pathways. By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. This allows for the mapping of metabolic networks, the quantification of metabolic fluxes, and the discovery of novel biochemical reactions.

This guide will explore the known biosynthetic pathways of sotolon and propose a detailed experimental framework for investigating these pathways using 13C labeled precursors.

Known Biosynthetic Pathways of Sotolon

The formation of sotolon has been primarily studied in the context of wine and microorganisms. Several precursors and pathways have been identified.

-

From 2-Ketobutyric Acid and Acetaldehyde: In wine, a significant pathway for sotolon formation involves the aldol condensation of 2-ketobutyric acid and acetaldehyde.[4][5] 2-Ketobutyric acid can be produced from the oxidative degradation of ascorbic acid or through the metabolism of certain yeast strains.[4][5][6]

-

From Amino Acid Metabolism: The amino acid threonine can be deaminated to form 2-ketobutyric acid, linking sotolon biosynthesis to amino acid catabolism.[7] Furthermore, studies in the fungus Laetiporus sulphureus have suggested that 4-hydroxyisoleucine, a metabolite of isoleucine, is a putative precursor to sotolon. This was investigated using 13C-labeled leucine and isoleucine.[8]

The following diagram illustrates these known biosynthetic pathways of sotolon.

Hypothetical Application of 13C Labeled Sotolon in Mammalian Metabolic Studies

While sotolon is reported to pass through the human body relatively unchanged, its potential for biotransformation, particularly by the gut microbiota or in specific tissues under certain physiological or pathological conditions, remains an area for investigation. A study using 13C labeled sotolon could be designed to trace its fate and identify any metabolic products.

Objective: To determine if [U-13C6]sotolon is metabolized in a mammalian system (e.g., in vitro incubation with liver microsomes or gut microbiota).

Methodology:

-

Synthesis: Chemical synthesis of uniformly 13C labeled sotolon ([U-13C6]sotolon).

-

Incubation: Incubation of [U-13C6]sotolon with the biological system of interest (e.g., human liver microsomes, fecal slurry).

-

Extraction: Quenching of the reaction and extraction of metabolites at various time points.

-

Analysis: Analysis of the extracts by high-resolution liquid chromatography-mass spectrometry (LC-MS) to detect the parent [U-13C6]sotolon and any potential 13C-labeled metabolites.

-

Identification: Putative identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns, followed by confirmation with synthesized standards if necessary.

Experimental Design: Tracing Sotolon Biosynthesis with 13C Labeled Precursors

Based on the findings in Laetiporus sulphureus[8], a robust experimental design can be proposed to investigate the biosynthesis of sotolon from amino acid precursors in a relevant biological system (e.g., a cell line known to produce flavor compounds or a microbial culture).

Objective: To trace the incorporation of carbon atoms from a 13C labeled precursor, such as [U-13C6]isoleucine, into sotolon and its intermediates.

The following diagram outlines the experimental workflow for a 13C labeling study to investigate sotolon biosynthesis.

-

Cell Culture and Labeling:

-

Culture the selected cells or microorganisms in a defined minimal medium to ensure that the primary carbon sources are controlled.

-

Once the culture reaches the desired growth phase (e.g., mid-log phase), replace the medium with a fresh medium containing the 13C labeled precursor. For example, replace unlabeled isoleucine with [U-13C6]isoleucine at a known concentration.

-

Incubate the culture for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench the metabolism to prevent further enzymatic activity. A common method is to add the cell culture to a cold solvent mixture, such as 60% methanol at -20°C.

-

Separate the cells from the medium by centrifugation.

-

Extract intracellular metabolites by lysing the cells (e.g., through sonication or freeze-thaw cycles) in an appropriate solvent system (e.g., methanol/acetonitrile/water).

-

Clarify the extract by centrifugation to remove cell debris.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-TOF or Orbitrap).

-

Use a chromatographic method suitable for separating polar metabolites, such as HILIC or reversed-phase chromatography with an ion-pairing agent.

-

Acquire data in both full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of sotolon and its precursors.

-

-

Data Analysis:

-

Process the raw LC-MS data using specialized software to identify features corresponding to the unlabeled (M+0) and 13C-labeled isotopologues of sotolon and its precursors (e.g., 4-hydroxyisoleucine).

-

Calculate the mass isotopologue distribution (MID) for each compound of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

-

Correct the MID for the natural abundance of 13C.

-

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data from an experiment tracing the incorporation of [U-13C6]isoleucine into 4-hydroxyisoleucine and sotolon over 24 hours.

| Time (hours) | Metabolite | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | M+4 Abundance (%) | M+5 Abundance (%) | M+6 Abundance (%) |

| 0 | [U-13C6]Isoleucine | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 4-Hydroxyisoleucine | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| Sotolon | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | |

| 8 | [U-13C6]Isoleucine | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 4-Hydroxyisoleucine | 25.0 | 5.0 | 10.0 | 15.0 | 20.0 | 15.0 | 10.0 | |

| Sotolon | 80.0 | 5.0 | 5.0 | 4.0 | 3.0 | 2.0 | 1.0 | |

| 24 | [U-13C6]Isoleucine | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 100.0 |

| 4-Hydroxyisoleucine | 5.0 | 2.0 | 3.0 | 5.0 | 15.0 | 30.0 | 40.0 | |

| Sotolon | 40.0 | 5.0 | 8.0 | 10.0 | 12.0 | 15.0 | 10.0 |

This is hypothetical data for illustrative purposes.

Conclusion

While the direct application of 13C labeled sotolon in metabolic pathway studies is not yet documented in the public domain, the principles of stable isotope tracing provide a clear path for future research. By using 13C labeled precursors, such as amino acids, it is possible to elucidate the biosynthetic pathways of sotolon in various biological systems. The methodologies outlined in this guide, including the experimental workflow, analytical techniques, and data interpretation, offer a robust framework for scientists to investigate the metabolism of this important flavor compound. Such studies will not only enhance our understanding of food chemistry but may also provide insights into metabolic processes relevant to human health and disease.

References

- 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. Sotolon [chemeurope.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Identification of a sotolon pathway in dry white wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hsfs.org [hsfs.org]

Methodological & Application

Application Note: Quantification of Sotolon Using Stable Isotope Dilution Assay (SIDA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound with a distinct caramel, nutty, or curry-like odor depending on its concentration[1]. It is a key flavor component in a variety of food products, including fenugreek, aged wines, and spirits[1][2]. The accurate quantification of sotolon is crucial for quality control in the food and beverage industry and for understanding its formation pathways in different matrices. Stable Isotope Dilution Assay (SIDA) is a highly specific and sensitive analytical technique that provides accurate quantification of target analytes by using a stable isotope-labeled form of the analyte as an internal standard[3]. This application note provides a detailed protocol for the quantification of sotolon in various matrices using SIDA coupled with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).

Principle of Stable Isotope Dilution Assay (SIDA)

SIDA is an internal standard method where the internal standard is a stable isotope-labeled analog of the analyte of interest[3]. Because the labeled standard is chemically identical to the native analyte, it behaves similarly during sample preparation, extraction, and chromatographic analysis, thus correcting for any analyte loss during these steps[4]. Quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard[3].

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Experimental Protocols

This section details the methodologies for sotolon quantification using SIDA. The protocol may need to be adapted based on the specific sample matrix and available instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) and GC-MS Analysis

This protocol is adapted for the analysis of sotolon in wine and other alcoholic beverages[5][6].

1. Materials and Reagents

-

Sotolon analytical standard (>97% purity)

-

Stable isotope-labeled sotolon (e.g., d3-sotolon) as an internal standard[7]

-

Methanol, Dichloromethane, Pentane (HPLC grade)

-

Deionized water

-

Sodium chloride

2. Sample Preparation and Extraction

-

Take a 50 mL aliquot of the sample (e.g., wine)[5].

-

Spike the sample with a known concentration of the deuterated sotolon internal standard.

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the spiked sample onto the SPE cartridge.

-

Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences[5][6].

-

Concentrate the eluate to approximately 0.1 mL under a gentle stream of nitrogen[5][6].

3. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: InertCap Pure-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar polar capillary column[6][8]

-

Injection Volume: 1 µL

-

Injector Temperature: 240 °C

-

Oven Temperature Program: Start at 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, then ramp to 240 °C at 20 °C/min and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis

This protocol is suitable for various liquid matrices, including fortified wines[9][10].

1. Materials and Reagents

-

Sotolon analytical standard (>97% purity)

-

Stable isotope-labeled sotolon as an internal standard

-

Dichloromethane, Acetonitrile, Formic acid (LC-MS grade)

-

Deionized water

2. Sample Preparation and Extraction

-

Take a 10 mL aliquot of the sample.

-

Add a known amount of the isotope-labeled sotolon internal standard.

-

Perform liquid-liquid extraction with dichloromethane.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

3. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate sotolon from matrix components.

-

Flow Rate: 0.3 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[9]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Sotolon Transition: m/z 129.1 -> 55.1 (quantification), m/z 129.1 -> 83.0 (confirmation)[9]

-

Labeled Sotolon Transition: Dependent on the specific labeled standard used.

-

Data Presentation

Table 1: Method Validation Parameters for Sotolon Quantification

| Parameter | GC-MS Method | LC-MS/MS Method | Reference |

| Linearity (R²) | > 0.99 | 0.9999 | [5][9] |

| Limit of Detection (LOD) | 0.5 - 1 µg/L | 0.029 µg/L | [5][11][12] |

| Limit of Quantification (LOQ) | 2.0 µg/L | 0.04 µg/L | [7][9] |

| Precision (RSD%) | 4-5% | < 10% | [5][9] |

| Accuracy (Recovery %) | 64% | ~95% | [5][9] |

Table 2: Typical Concentrations of Sotolon in Various Matrices

| Matrix | Concentration Range | Reference |

| Dry White Wine | < 140 µg/L | [9] |

| Fortified Wines (e.g., Madeira, Port) | 6.3 - 810 µg/L | [9] |

| Awamori (Okinawan spirit) | Up to 20.5 µg/L | [13] |

| Hydrolyzed Vegetable Protein Flavor | ~1000 ppm | [14] |

| Roast Beef Flavor | ~300 ppm | [14] |

| Maple Syrup Flavor | ~20 ppm | [14] |

Visualizations

Caption: Experimental workflow for sotolon quantification by SIDA.

References

- 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. Optimization and Validation of a Method to Determine Enolones and Vanillin Derivatives in Wines—Occurrence in Spanish Red Wines and Mistelles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brewingscience.de [brewingscience.de]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glsciences.com [glsciences.com]

- 9. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. perfumerflavorist.com [perfumerflavorist.com]

Application Note & Protocol: Quantitative Analysis of Sotolon in Complex Matrices using Sotolon-13C2 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a highly potent aroma compound known for its characteristic curry-like, spicy, and burnt sugar notes.[1][2] It is a key flavor component in various food products, including fenugreek, aged sake, and certain wines.[2][3] Accurate quantification of sotolon is crucial for quality control, flavor profiling, and off-flavor analysis in the food and beverage industry.[1] Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the determination of volatile and semi-volatile compounds like sotolon.[1][4]